(3-Fluorophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone
Description
(3-Fluorophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone is a complex organic compound that features a fluorinated phenyl group, a naphthylmethyl group, and a piperazine ring
Properties
IUPAC Name |
(3-fluorophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O/c23-20-9-4-7-18(15-20)22(26)25-13-11-24(12-14-25)16-19-8-3-6-17-5-1-2-10-21(17)19/h1-10,15H,11-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHAMZBSHIWJDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluorophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone typically involves multiple steps:
Formation of the Piperazine Intermediate: The piperazine ring is often synthesized through the reaction of ethylenediamine with diethylene glycol.
Attachment of the Naphthalen-1-ylmethyl Group: This step involves the alkylation of the piperazine intermediate with naphthalen-1-ylmethyl chloride under basic conditions.
Introduction of the 3-Fluorophenyl Group: The final step is the acylation of the piperazine derivative with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(3-Fluorophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Fluorophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. This interaction is often mediated by the fluorinated phenyl group and the piperazine ring, which can form hydrogen bonds and hydrophobic interactions with the target molecules.
Comparison with Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares the fluorinated phenyl and naphthyl groups but differs in the core structure, featuring a pyrazole ring instead of a piperazine ring.
Pyrrolidine Derivatives: These compounds also feature nitrogen-containing rings and are used in medicinal chemistry.
Uniqueness: (3-Fluorophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone is unique due to its combination of a fluorinated phenyl group, a naphthylmethyl group, and a piperazine ring. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
